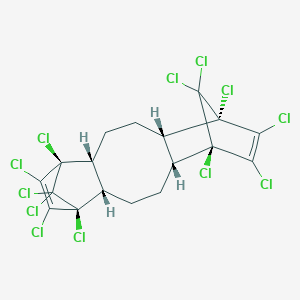![molecular formula C15H16N6O4 B173746 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane CAS No. 131119-31-8](/img/structure/B173746.png)
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two 5-nitropyridin-2-yl groups attached to the 1 and 4 positions of the diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane typically involves the reaction of 1,4-diazepane with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:
Starting Materials: 1,4-diazepane and 5-nitropyridine-2-carbaldehyde.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: An appropriate solvent like dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)-1,4-diazepane.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The diazepane ring provides a rigid scaffold that can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis((5-nitropyridin-2-yl)oxy)benzene: Similar in structure but contains an oxybenzene linkage instead of a diazepane ring.
1,4-Bis(5-nitropyridin-2-yl)benzene: Contains a benzene ring instead of a diazepane ring.
Uniqueness
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
131119-31-8 |
|---|---|
Fórmula molecular |
C15H16N6O4 |
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
Clave InChI |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


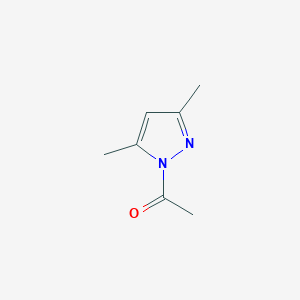
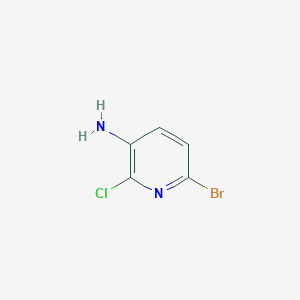

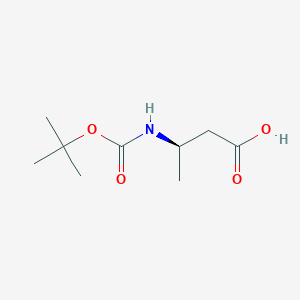

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
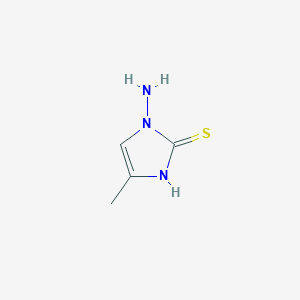
![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
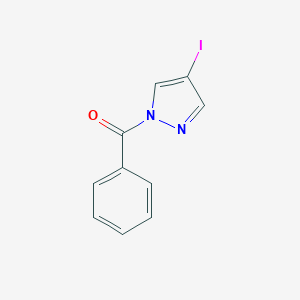
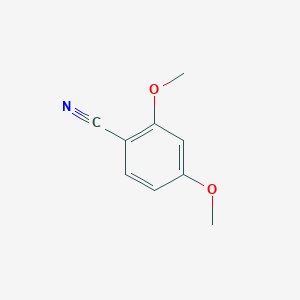
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
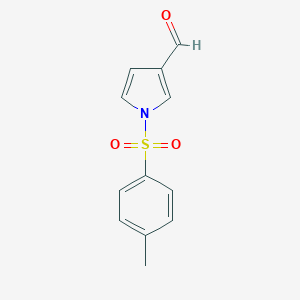
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
